5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid
Description
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzoic acid core and a 4-fluoro-3-methylphenyl substituent at the 2-position. Benzoic acid derivatives are widely utilized as preservatives, anti-inflammatory agents, and antibacterial compounds, with substituent patterns critically influencing their efficacy and toxicity profiles .
Properties
IUPAC Name |
5-fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-6-9(2-5-13(8)16)11-4-3-10(15)7-12(11)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIFGCRSJBDWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567331 | |
| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-15-2 | |
| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its anti-inflammatory and analgesic properties. Research indicates that it can effectively treat conditions such as rheumatoid arthritis, osteoarthritis, and gout by reducing inflammation and pain. In a study involving animal models, the compound demonstrated significant efficacy in decreasing edema and granuloma tissue formation, outperforming similar compounds in potency with fewer side effects .
Antimicrobial Activity
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) range of 8-16 µg/mL. This indicates moderate effectiveness compared to conventional antibiotics like ciprofloxacin .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it suitable for synthesizing derivatives with enhanced biological activities.
Synthesis Methods
The synthesis typically involves the Suzuki-Miyaura coupling reaction between 4-fluoro-3-methylphenylboronic acid and 5-fluorobenzoic acid, utilizing a palladium catalyst. This method is favored for its efficiency and ability to produce high yields of the desired product.
Material Science
Development of Advanced Materials
The compound is also explored in material science for developing advanced materials with specific properties, such as polymers and coatings. The introduction of fluorine atoms into the molecular structure can enhance thermal stability and chemical resistance, making it suitable for various industrial applications.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in rat models. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven properties:
*Toxicity predictions based on QSTR models using molecular connectivity indices (0JA, 1JA) .
Key Observations:
Fluorine vs. Chlorine Substituents :
- Fluorine at the 5-position (3c) increases melting point (216–218°C) compared to chlorine (3a, 198–200°C), likely due to fluorine’s higher electronegativity and stronger intermolecular interactions .
- Chlorinated analogs (e.g., 3a) may exhibit altered solubility profiles due to increased lipophilicity, impacting bioavailability.
Bioactivity :
- Compound 7, featuring a fluoro substituent and a lipophilic octyloxy group, demonstrates potent antibacterial activity (ED50 = 0.15 μg/mL against S. aureus) and synergism with cell-wall-targeting antibiotics . This highlights the role of fluorine in enhancing target binding and the octyloxy group in improving membrane permeability.
Positional Isomerism :
- Analogs with fluorine at the 2-position (YA-9738) versus 5-position (target compound) may exhibit divergent biological activities due to steric and electronic effects on receptor interactions .
Physicochemical and Functional Comparisons
Extraction Efficiency :
Benzoic acid derivatives with electron-withdrawing groups (e.g., -F, -Cl) exhibit higher distribution coefficients in emulsion liquid membranes, enabling rapid extraction compared to acetic acid . The target compound’s dual fluorine substituents may enhance extraction efficiency in industrial processes.Biosensor Recognition :
Substituent position (para > ortho > meta) significantly affects detection by benzoic acid biosensors. The para-fluoro group in the target compound may improve biosensor sensitivity compared to meta-substituted analogs .Toxicity Predictions : QSTR models correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. For example, higher 1JA values (reflecting branching complexity) may reduce toxicity. The target compound’s substituents likely influence these indices, though specific predictions require further data .
Biological Activity
5-Fluoro-2-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H11F2O2
- Molecular Weight : 250.24 g/mol
The presence of fluorine atoms and a methyl group significantly influences its chemical reactivity and biological activity. The unique arrangement of these substituents enhances binding affinity to specific molecular targets.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial in the development of therapeutic agents.
- Receptor Modulation : It acts as a modulator for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. A study reported significant inhibition of cell viability in breast cancer cell lines at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a possible role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, receptor modulation |
| 4-Fluoro-3-methylphenylboronic acid | Moderate | Low | Enzyme inhibition |
| 4-Methoxyphenylboronic acid | Low | Moderate | Receptor modulation |
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to a significant increase in early and late apoptotic cells compared to control groups .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated that administration of this compound resulted in a marked reduction in paw edema and cytokine levels (TNF-alpha and IL-6), suggesting its efficacy as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
